molecular formula C15H14N6O B2777618 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1018046-12-2

2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2777618
CAS RN: 1018046-12-2
M. Wt: 294.318
InChI Key: SWMFACVIVCPACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)acetamide” is a complex organic molecule that contains several functional groups. It has a pyridin-2-yl group, a 1H-1,2,4-triazol-5-yl group, and an acetamide group. These groups are common in many pharmaceuticals and biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyridin-2-yl groups, 1H-1,2,4-triazol-5-yl groups, and acetamide groups can participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research indicates that derivatives similar to the specified compound are pivotal in the synthesis of novel heterocyclic compounds. For instance, Dawood, Farag, and Khedr (2008) demonstrated a facile route to novel 2-pyridone, pyrazolo[3,4-d]-1,2,3-triazine, and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives, showcasing the versatility of pyridinyl-triazole compounds in creating a diverse set of heterocycles with potential biological applications Dawood et al., 2008.

Antimicrobial and Biological Assessment

The synthesis and biological assessment of triazolo[4,3-a]pyridine-3-yl]acetamides, incorporating an oxadiazole cycle, have been explored due to their interesting biological properties. Karpina et al. (2019) developed a method for synthesizing novel acetamides, indicating a variety of biological activities, thus highlighting the potential of these compounds in medicinal chemistry Karpina et al., 2019.

Modification for Anticancer Applications

Modifying the structure of triazolopyridine derivatives by replacing the acetamide group with alkylurea has been studied for its impact on anticancer effects. Wang et al. (2015) found that such modifications can retain antiproliferative activity while dramatically reducing acute oral toxicity, suggesting these compounds as potential anticancer agents with lower side effects Wang et al., 2015.

Insecticidal Applications

Research by Fadda et al. (2017) into the synthesis of heterocycles incorporating a thiadiazole moiety indicated that these compounds possess significant insecticidal activities against the cotton leafworm, Spodoptera littoralis. This underscores the potential of pyridinyl-triazole derivatives in developing new insecticidal agents Fadda et al., 2017.

Coordination Chemistry and Material Science

A study on self-assembly with pyridinyl-triazole derivatives by Ross et al. (2017) explored the coordination chemistry of these ligands with silver(I) and iron(II) ions, revealing their potential in creating complex structures with potential applications in material science and catalysis Ross et al., 2017.

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Many compounds with similar structures have a wide range of pharmacological activities .

properties

IUPAC Name

N-(pyridin-2-ylmethyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c22-14(18-10-11-5-1-3-7-16-11)9-13-19-15(21-20-13)12-6-2-4-8-17-12/h1-8H,9-10H2,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMFACVIVCPACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC2=NC(=NN2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.